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Sucrose tetrastearate - 66844-27-7

Sucrose tetrastearate

Catalog Number: EVT-12806231
CAS Number: 66844-27-7
Molecular Formula: C84H158O15
Molecular Weight: 1408.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sucrose tetrastearate is a compound formed by the esterification of sucrose with stearic acid. It is classified under sucrose esters, which are non-ionic surfactants known for their emulsifying and stabilizing properties. Sucrose tetrastearate is primarily used in food, cosmetic, and pharmaceutical applications due to its ability to enhance texture and stability in formulations.

Source

Sucrose tetrastearate is derived from sucrose, a common sugar, and stearic acid, a saturated fatty acid found in various animal and plant fats. This compound is part of a broader category of sucrose esters that includes various other fatty acids, allowing for diverse applications based on the specific esterified fatty acids used.

Classification

Sucrose tetrastearate is classified as a non-ionic surfactant and emulsifier. It falls under the category of food additives (E473) and is recognized for its functionality in stabilizing emulsions and foams in food products, cosmetics, and pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of sucrose tetrastearate typically involves the reaction of sucrose with stearic acid in the presence of a catalyst. Various methods can be employed:

  1. Direct Esterification: This method involves heating sucrose with stearic acid, often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
  2. Regioselective Reaction: Advanced methods may utilize regioselective reactions where specific hydroxyl groups on the sucrose molecule are targeted for esterification, allowing for controlled synthesis of derivatives such as sucrose tetrastearate .

Technical Details

The reaction conditions such as temperature, reaction time, and catalyst concentration are crucial for achieving high yields and desired product characteristics. Typically, temperatures range from 150°C to 200°C under reduced pressure to remove water formed during the reaction.

Molecular Structure Analysis

Structure

Sucrose tetrastearate has a complex molecular structure characterized by multiple ester linkages between the hydroxyl groups of sucrose and the carboxylic group of stearic acid. The general formula can be represented as C45_{45}H86_{86}O10_{10}, indicating the presence of multiple carbon chains from stearic acid.

Data

  • Molecular Weight: Approximately 830 g/mol
  • Chemical Structure: The structure consists of a sucrose backbone with four stearic acid chains attached, providing both hydrophilic (from sucrose) and hydrophobic (from stearic acid) properties.
Chemical Reactions Analysis

Reactions

Sucrose tetrastearate can undergo hydrolysis in the presence of water or enzymes, breaking down into free sucrose and stearic acid. This reaction is significant in biological systems where enzymes like lipases act on ester bonds.

Technical Details

The hydrolysis reaction can be represented as follows:

Sucrose Tetrastearate+4H2OSucrose+4Stearic Acid\text{Sucrose Tetrastearate}+4\text{H}_2\text{O}\rightarrow \text{Sucrose}+4\text{Stearic Acid}

This reaction highlights the reversible nature of esterification and hydrolysis processes.

Mechanism of Action

Process

In formulations, sucrose tetrastearate acts primarily as an emulsifier. It reduces surface tension at the oil-water interface, allowing for better mixing of immiscible liquids. This property is crucial in stabilizing emulsions in food products and cosmetics.

Data

The effectiveness of sucrose tetrastearate as an emulsifier can be quantified using parameters such as:

  • Hydrophilic-Lipophilic Balance (HLB): A measure that indicates its suitability for oil-in-water or water-in-oil emulsions.
  • Emulsifying Activity: Evaluated through tests that measure droplet size distribution in emulsions over time.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in organic solvents but insoluble in water
  • Melting Point: Approximately 60°C to 70°C

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases leading to hydrolysis.

Relevant data indicate that sucrose tetrastearate maintains its functional properties across a range of pH levels typical in food products .

Applications

Scientific Uses

  1. Food Industry: Used as an emulsifier and stabilizer in various food products like margarine, dressings, and baked goods.
  2. Cosmetics: Acts as a thickening agent and stabilizer in creams, lotions, and other personal care products.
  3. Pharmaceuticals: Utilized in drug formulations to improve solubility and bioavailability of active ingredients.

The versatility of sucrose tetrastearate makes it an invaluable ingredient across multiple industries, enhancing product quality while maintaining safety standards .

Properties

CAS Number

66844-27-7

Product Name

Sucrose tetrastearate

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-4-octadecanoyloxyoxan-2-yl]methyl octadecanoate

Molecular Formula

C84H158O15

Molecular Weight

1408.1 g/mol

InChI

InChI=1S/C84H158O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-74(85)93-69-72-78(89)81(97-77(88)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)80(91)83(96-72)99-84(71-95-76(87)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)82(92)79(90)73(98-84)70-94-75(86)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h72-73,78-83,89-92H,5-71H2,1-4H3/t72-,73-,78-,79-,80-,81+,82+,83-,84+/m1/s1

InChI Key

KABSAPOGVFEEKK-CPNOTHRPSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)O

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